Octahydroazocine, 1-ethyl-
Description
Historical Context and Early Investigations of Azocine (B12641756) Derivatives
The synthesis of eight-membered rings like azocines has historically been a formidable challenge for synthetic chemists. rsc.org The difficulty arises from unfavorable entropic and enthalpic factors associated with forming medium-sized rings. rsc.org Early research into the construction of the azocine ring system explored a variety of synthetic strategies. nih.gov
These foundational approaches included methods such as:
Cycloaddition reactions rsc.orgnih.gov
Fragmentation reactions rsc.org
Dieckmann cyclization rsc.org
Intramolecular Heck reactions rsc.org
Ring-expansion reactions rsc.orgnih.gov
Ring-closing metathesis (RCM) rsc.org
Many of these initial methods were hampered by the use of expensive raw materials, harsh reaction conditions, or the requirement for metal catalysts, which spurred further research into developing more efficient and greener synthetic routes. rsc.org Azocine derivatives have long been recognized for their potential as therapeutic agents, with various derivatives investigated for applications as analgesics, antihypertensives, and antimalarials. ontosight.airsc.org
Structural Characteristics and Nomenclature of Octahydroazocine Systems
The term "octahydroazocine" refers to a fully saturated eight-membered heterocyclic amine. According to the International Union of Pure and Applied Chemistry (IUPAC), the preferred name for this parent compound is azocane (B75157) . wikipedia.org The nomenclature reflects its structure: "aza-" indicates the nitrogen heteroatom, "-oc-" specifies an eight-membered ring, and the "-ane" suffix denotes full saturation. numberanalytics.com It is structurally composed of a seven-carbon chain and a single nitrogen atom forming the ring. wikipedia.org
The specific compound of focus, Octahydroazocine, 1-ethyl- , is a derivative of this parent ring. It features an ethyl group (-CH₂CH₃) substituted at the nitrogen atom (position 1). Saturated heterocycles like octahydroazocine and its derivatives behave chemically like conventional acyclic amines, albeit with steric properties modified by their cyclic structure. wikipedia.org
Table 1: Physicochemical Properties of Octahydroazocine, 1-ethyl- and its Parent Compound
| Property | Octahydroazocine, 1-ethyl- | Octahydroazocine (Azocane) |
| CAS Number | 73676-23-0 molbase.com | 1121-92-2 wikipedia.orgchemeo.com |
| Molecular Formula | C₉H₁₉N molbase.com | C₇H₁₅N wikipedia.org |
| Molecular Weight | 141.254 g/mol molbase.com | 113.204 g/mol wikipedia.org |
| Synonyms | 1-ethylperhydroazocine, 1-ethyl-azocane molbase.com | Azacyclooctane, Heptamethyleneimine, Perhydroazocine wikipedia.orgchemeo.com |
| Structure | An ethyl group on the nitrogen of the azocane ring. | A saturated 8-membered ring with one nitrogen atom. wikipedia.org |
Significance of Saturated Heterocyclic Eight-Membered Rings in Chemical Research
Saturated eight-membered rings containing nitrogen are significant scaffolds in chemistry for several reasons. Their development is highly desirable, though challenging, due to their presence in a variety of natural products and medicinally active compounds. rsc.org The inclusion of a nitrogen heteroatom often enhances a molecule's ability to interact with biological targets, leading to the development of potent pharmaceuticals. rsc.org
Notable examples of natural products containing an eight-membered nitrogen heterocycle include:
(+)-Balasubramide , which exhibits anti-neuroinflammatory properties. rsc.org
Manzamine A , an alkaloid with antibacterial and anti-malarial applications. rsc.org
Furthermore, the azocane skeleton is a key structural component in synthetic drugs. For instance, the parent compound, octahydroazocine (azocane), is used in the chemical preparation of guanethidine, an antihypertensive medication. wikipedia.orgsigmaaldrich.com The unique three-dimensional conformations adopted by these medium-sized rings make them structurally attractive targets for creating novel molecules with diverse biological activities. rsc.org Their utility as precursors and building blocks continues to drive research into new and efficient synthetic methodologies. numberanalytics.comrsc.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
73676-23-0 |
|---|---|
Molecular Formula |
C9H19N |
Molecular Weight |
141.25 g/mol |
IUPAC Name |
1-ethylazocane |
InChI |
InChI=1S/C9H19N/c1-2-10-8-6-4-3-5-7-9-10/h2-9H2,1H3 |
InChI Key |
ZWPXCDPVWYPZKE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCCCCC1 |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Elucidation of Octahydroazocine, 1 Ethyl
Spectroscopic Characterization Techniques
The structural elucidation of organic molecules like Octahydroazocine, 1-ethyl- relies on a suite of spectroscopic methods. Each technique provides unique insights into the molecular framework, connectivity, and functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds by mapping the chemical environments of hydrogen (¹H) and carbon-13 (¹³C) nuclei.
¹H NMR Spectroscopy
In a hypothetical ¹H NMR spectrum of 1-ethylazocane, one would expect to observe distinct signals corresponding to the different sets of chemically non-equivalent protons. The protons on the ethyl group would likely appear as a quartet for the methylene (B1212753) (-CH₂-) group and a triplet for the methyl (-CH₃) group, due to spin-spin coupling. The protons on the seven methylene groups of the azocane (B75157) ring would present a more complex pattern of overlapping multiplets in the aliphatic region of the spectrum. The chemical shifts (δ) of these protons would be influenced by their proximity to the nitrogen atom.
¹³C NMR Spectroscopy
A proton-decoupled ¹³C NMR spectrum of 1-ethylazocane would be expected to show a distinct signal for each chemically non-equivalent carbon atom. pressbooks.pub Due to the symmetry of the azocane ring, some of the methylene carbons may be chemically equivalent, thus reducing the total number of observed signals. The carbons of the ethyl group would appear as two separate signals, with the carbon adjacent to the nitrogen being more deshielded and appearing at a higher chemical shift. The chemical shifts of the azocane ring carbons would also be influenced by their position relative to the nitrogen atom. pressbooks.pub
Table 1: Predicted NMR Data for Octahydroazocine, 1-ethyl-
| Technique | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Assignment |
|---|---|---|---|
| ¹H NMR | ~2.5 - 2.8 | Quartet | N-CH₂-CH₃ |
| ~1.0 - 1.3 | Triplet | N-CH₂-CH₃ | |
| ~1.4 - 2.6 | Multiplets | Azocane ring protons | |
| ¹³C NMR | ~50 - 60 | Singlet | N-CH₂-CH₃ |
| ~10 - 20 | Singlet | N-CH₂-CH₃ | |
| ~25 - 40 | Singlets | Azocane ring carbons |
Note: This table represents predicted values based on general principles of NMR spectroscopy and data for similar aliphatic amines. Actual experimental values may vary.
Vibrational Spectroscopy (FT-IR, FT-Raman)
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups and molecular vibrations within a molecule.
FT-IR Spectroscopy
The FT-IR spectrum of 1-ethylazocane would be characterized by absorptions corresponding to the stretching and bending vibrations of its chemical bonds. Key expected absorptions would include C-H stretching vibrations for the aliphatic CH₂ and CH₃ groups, typically observed in the 2850-3000 cm⁻¹ region. C-N stretching vibrations would be expected in the fingerprint region, generally between 1000-1250 cm⁻¹ for aliphatic amines. miamioh.edu The absence of characteristic absorptions for functional groups like C=O or O-H would confirm the structure of this saturated amine.
FT-Raman Spectroscopy
FT-Raman spectroscopy provides complementary information to FT-IR. For a molecule like 1-ethylazocane, the C-H and C-C bond vibrations would also be Raman active. Raman spectroscopy is particularly sensitive to non-polar bonds, and thus the symmetric vibrations of the carbon skeleton of the azocane ring would be expected to produce distinct Raman signals.
Table 2: Predicted Vibrational Spectroscopy Data for Octahydroazocine, 1-ethyl-
| Technique | Predicted Frequency Range (cm⁻¹) | Assignment |
|---|---|---|
| FT-IR | 2850 - 3000 | C-H stretching (aliphatic) |
| 1450 - 1470 | C-H bending (CH₂) | |
| 1370 - 1390 | C-H bending (CH₃) | |
| 1000 - 1250 | C-N stretching | |
| FT-Raman | 2850 - 3000 | C-H stretching |
| 800 - 1200 | C-C stretching (ring) |
Note: This table represents predicted values based on characteristic vibrational frequencies of functional groups found in similar molecules.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and fragmentation pattern of a compound.
For 1-ethylazocane, the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (141.25 g/mol ). The fragmentation pattern of aliphatic amines is often dominated by α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. libretexts.org This would likely lead to the loss of a methyl radical (CH₃•) or an ethyl radical (C₂H₅•) from the molecular ion, resulting in prominent fragment ions.
Table 3: Predicted Mass Spectrometry Fragmentation for Octahydroazocine, 1-ethyl-
| m/z (mass-to-charge ratio) | Predicted Fragment | Fragmentation Pathway |
|---|---|---|
| 141 | [C₉H₁₉N]⁺ | Molecular Ion (M⁺) |
| 126 | [C₈H₁₆N]⁺ | Loss of CH₃• from the ethyl group |
| 112 | [C₇H₁₄N]⁺ | Loss of C₂H₅• (ethyl group) |
| 98 | [C₆H₁₂N]⁺ | Ring fragmentation |
| 84 | [C₅H₁₀N]⁺ | Ring fragmentation |
Note: This table represents a hypothetical fragmentation pattern based on the principles of mass spectrometry for aliphatic amines.
Diffraction-Based Structural Analysis
Diffraction techniques are employed to determine the three-dimensional arrangement of atoms in a crystalline solid.
X-ray Diffraction (XRD) for Solid-State Structure Determination
Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique would provide detailed information about bond lengths, bond angles, and the conformation of the 1-ethylazocane molecule.
To perform this analysis, a suitable single crystal of Octahydroazocine, 1-ethyl- would need to be grown and then irradiated with X-rays. The resulting diffraction pattern would be analyzed to generate an electron density map, from which the atomic positions can be determined. nih.gov This would reveal the conformation of the eight-membered azocane ring, which can adopt various conformations to minimize steric strain.
As no published crystal structure for Octahydroazocine, 1-ethyl- was found in open-access databases, a table of crystallographic data cannot be provided.
Table 4: List of Compounds Mentioned
| Compound Name | Synonym(s) | CAS Number |
|---|
Advanced Diffraction Techniques (SAXS, SANS, LEED, RHEED, EXAFS) for Microstructural Insights
A thorough search of scientific literature yielded no studies that have employed Small-Angle X-ray Scattering (SAXS), Small-Angle Neutron Scattering (SANS), Low-Energy Electron Diffraction (LEED), Reflection High-Energy Electron Diffraction (RHEED), or Extended X-ray Absorption Fine Structure (EXAFS) to analyze Octahydroazocine, 1-ethyl-.
These techniques are powerful for probing nanoscale structure, surface crystallography, and the local atomic environment, respectively. However, their application is generally contingent on the sample being a polymer, colloid, crystalline solid, thin film, or a material where the element of interest has a suitable absorption edge for EXAFS. There is no indication in published research that Octahydroazocine, 1-ethyl- has been studied in a context that would necessitate these specialized diffraction methods. Consequently, no data tables or research findings on its microstructural properties using these techniques are available.
Advanced Microscopic and Surface Characterization
Electron Microscopy (TEM, STEM, SEM, Cathodoluminescence SEM)
There is no available research data from the application of electron microscopy techniques—including Transmission Electron Microscopy (TEM), Scanning Transmission Electron Microscopy (STEM), Scanning Electron Microscopy (SEM), or Cathodoluminescence SEM—to the study of Octahydroazocine, 1-ethyl-.
These methods are used to obtain high-resolution images of a material's morphology, topography, and composition. For these techniques to be applicable, the compound would typically need to be part of a larger solid-state assembly, a nanomaterial, or a surface coating. As no such studies involving Octahydroazocine, 1-ethyl- have been published, there are no findings or corresponding data to report.
Scanning Probe Microscopy (AFM, STM)
No scientific articles or datasets were found that describe the analysis of Octahydroazocine, 1-ethyl- using Scanning Probe Microscopy (SPM) techniques such as Atomic Force Microscopy (AFM) or Scanning Tunneling Microscopy (STM).
AFM and STM are surface-sensitive techniques that provide topographical and electronic information at the atomic or molecular scale. Such analysis would typically require the compound to be adsorbed onto a conductive and atomically flat substrate to form an ordered monolayer or other surface structure. The absence of any such research indicates that the surface science of this molecule has not been explored with these methods.
Secondary Ion Mass Spectrometry (SIMS) for Surface and 3D Analysis
A review of existing literature shows no application of Secondary Ion Mass Spectrometry (SIMS) for the surface or 3D analysis of Octahydroazocine, 1-ethyl-. SIMS is a high-sensitivity surface analysis technique used to determine elemental and molecular composition of the very near-surface region of a solid. The lack of SIMS data suggests that no studies have focused on the surface distribution or depth profiling of this compound in a solid matrix or on a surface.
Reaction Mechanisms and Reactivity Studies of Octahydroazocine, 1 Ethyl
Fundamental Reaction Pathways of Saturated Eight-Membered Nitrogen Heterocycles
Saturated eight-membered nitrogen heterocycles, such as the octahydroazocine ring of 1-ethyl-octahydroazocine, are characterized by a high degree of conformational flexibility. This conformational landscape can influence their reactivity, particularly in reactions where stereoelectronic effects are significant. The synthesis of such medium-sized rings can be challenging due to unfavorable transannular strain and entropic factors during cyclization. rsc.org However, various synthetic strategies have been developed, including ring-expansion reactions, cycloadditions, and ring-closing metathesis. researchgate.net
General reaction pathways for saturated nitrogen heterocycles often involve the lone pair of electrons on the nitrogen atom, which imparts nucleophilic and basic properties to the molecule. These compounds readily participate in acid-base reactions, alkylations, and acylations. The reactivity of the C-H bonds adjacent to the nitrogen can be exploited in oxidation and rearrangement reactions. The specific pathways are often dictated by the ring size, substitution pattern, and the nature of the reagents.
Transformations Involving the Ethyl Moiety at the Nitrogen Atom
The N-ethyl group of 1-ethyl-octahydroazocine is a key site for chemical transformations, primarily through N-dealkylation reactions. These reactions are significant in both synthetic chemistry and drug metabolism studies. nih.gov Several methods can be employed for the removal of the ethyl group to yield the corresponding secondary amine, octahydroazocine.
One common method is the von Braun reaction , which involves reacting the tertiary amine with cyanogen (B1215507) bromide. This process leads to the formation of a cyanamide (B42294) intermediate and an alkyl bromide. Subsequent hydrolysis or reduction of the cyanamide yields the secondary amine. nih.gov Another approach involves the use of chloroformates, such as ethyl chloroformate or phenyl chloroformate, which react with the tertiary amine to form a carbamate (B1207046). This carbamate can then be cleaved under hydrolytic conditions to afford the secondary amine. nih.gov
Oxidative N-dealkylation can also be achieved using various reagents. The Polonovski reaction and its modifications involve the oxidation of the tertiary amine to an amine N-oxide, followed by treatment with reagents like acetic anhydride (B1165640) or iron salts to induce cleavage of an N-alkyl group. nih.gov Furthermore, palladium-catalyzed methods have been developed for the N-dealkylation of amines, proceeding through coordination of the nitrogen to the palladium center, followed by C-H bond activation and subsequent formation of an iminium ion that hydrolyzes to the secondary amine. nih.gov
| Reaction | Reagents | Intermediate | Product |
|---|---|---|---|
| von Braun Reaction | Cyanogen Bromide (BrCN) | Cyanamide | Octahydroazocine |
| Chloroformate Reaction | Ethyl Chloroformate (ClCOOEt) | Carbamate | Octahydroazocine |
| Polonovski Reaction | 1. H₂O₂; 2. Ac₂O or Fe(II) salts | Amine N-oxide, Iminium ion | Octahydroazocine |
| Palladium-Catalyzed Dealkylation | Palladium catalyst | Palladium-amine complex, Iminium ion | Octahydroazocine |
Ring-Opening and Ring-Expansion Reactions of Octahydroazocine Systems
The azocane (B75157) ring in 1-ethyl-octahydroazocine can undergo ring-opening and ring-expansion reactions, providing pathways to structurally diverse acyclic and larger ring systems. Ring-opening of cyclic amines can be initiated by cleavage of a C-N bond, often facilitated by the introduction of strain or by specific reagents. researchgate.net Reductive ring-opening of unstrained cyclic amines can be achieved using reagents like PhSiH₃ under B(C₆F₅)₃ catalysis. researchgate.net
Ring-expansion reactions offer a valuable method for synthesizing larger heterocycles from more readily available smaller rings. For instance, piperidines can be converted to azocanes through a ring-expansion involving a bicyclic azetidinium intermediate. researchgate.net This type of transformation could potentially be adapted to expand the octahydroazocine ring. Photochemical rearrangements, such as the nih.govresearchgate.net-sigmatropic rearrangement of furopyridinones, have been shown to produce azocines, highlighting the potential of photochemical methods for ring expansion. rsc.orgrsc.org Another strategy involves the rhodium-catalyzed cycloaddition–fragmentation of N-cyclopropylacrylamides, which provides access to substituted azocanes. acs.org
| Strategy | Starting Material Type | Key Intermediate/Process | Product |
|---|---|---|---|
| Azetidinium Intermediate | 2-(hydroxypropyl)piperidines | Bicyclic azetidinium ion | Trifluoromethyl azocanes researchgate.net |
| Photochemical Rearrangement | Furopyridinones | nih.govresearchgate.net-Sigmatropic shift | Azocines rsc.orgrsc.org |
| Cycloaddition-Fragmentation | N-cyclopropylacrylamides | Rhodacyclopentanone | Substituted azocanes acs.org |
Oxidative Rearrangements and Degradation Pathways
The octahydroazocine ring is susceptible to oxidative rearrangements and degradation. The presence of the tertiary amine functionality makes the adjacent C-H bonds susceptible to oxidation. Advanced oxidation processes, such as those involving ozone or Fenton's reagent, can lead to the degradation of nitrogen-containing compounds. ed.ac.uk The degradation pathways are often pH-dependent and can involve initial attack at the nitrogen atom. ed.ac.uk
In biological systems, the degradation of N-alkylated compounds often proceeds via β-oxidation of the alkyl side chain, although other oxidative pathways exist. nih.gov For 1-ethyl-octahydroazocine, enzymatic oxidation could potentially occur at the ethyl group or at the carbon atoms of the azocane ring, leading to a variety of metabolites. The specific degradation products would depend on the reaction conditions and the nature of the oxidizing agent.
Nucleophilic and Electrophilic Reactivity Profiles
Nucleophilic Reactivity: The lone pair of electrons on the nitrogen atom of 1-ethyl-octahydroazocine makes it a potent nucleophile. Saturated nitrogen heterocycles are generally more nucleophilic than their aromatic counterparts. youtube.com This nucleophilicity allows the compound to readily participate in reactions with electrophiles. For example, it can react with alkyl halides in SN2 reactions to form quaternary ammonium (B1175870) salts. libretexts.org It can also react with acylating agents like acid chlorides and anhydrides to form amide-like structures, although in the case of a tertiary amine, this would lead to the formation of an acylammonium salt which could be a reactive intermediate. The nucleophilicity of similar cyclic amines has been studied in aromatic nucleophilic substitution reactions. mdpi.com
Electrophilic Reactivity: While the primary reactivity of 1-ethyl-octahydroazocine is nucleophilic, it can be made to exhibit electrophilic character under certain conditions. For instance, conversion of the amine to a better leaving group, such as through N-oxide formation, can facilitate nucleophilic attack at the α-carbon atoms. Furthermore, reactions that generate an iminium ion from the tertiary amine create an electrophilic center that can be attacked by nucleophiles.
Computational Chemistry and Theoretical Investigations of Octahydroazocine, 1 Ethyl
Quantum Mechanical Studies
Quantum mechanical (QM) methods are founded on solving the Schrödinger equation to describe the electronic structure of a molecule from first principles. wikipedia.orgresearchgate.net These calculations provide accurate predictions of molecular properties. dtic.mil
Ab Initio Methods for Electronic Structure and Molecular Geometry Optimization
Ab initio methods, meaning "from the beginning," use fundamental physical constants to solve the electronic Schrödinger equation without empirical parameters. wikipedia.org The Hartree-Fock (HF) method is the simplest ab initio approach, approximating electron-electron repulsion in an averaged way. wikipedia.orgepfl.ch While computationally efficient, HF methods neglect electron correlation, which can lead to systematic errors. dtic.mil
Post-Hartree-Fock methods, such as Møller-Plesset (MP) perturbation theory and Coupled Cluster (CC) theory, are subsequently applied to account for electron correlation, yielding more accurate results at a higher computational cost. epfl.chuni-muenchen.de For Octahydroazocine, 1-ethyl-, these methods would be employed to perform geometry optimization, finding the lowest energy arrangement of its atoms. This process identifies stable conformations and provides precise data on bond lengths, bond angles, and dihedral angles.
Table 1: Theoretical Application of Ab Initio Methods to Octahydroazocine, 1-ethyl-
| Method | Purpose | Expected Outcome for Octahydroazocine, 1-ethyl- |
|---|---|---|
| Hartree-Fock (HF) | Initial geometry optimization and wavefunction calculation. | An approximate molecular structure and orbital energies. |
| Møller-Plesset (MP2) | To include electron correlation for improved energy and geometry. | More accurate bond lengths and angles compared to HF. |
Density Functional Theory (DFT) Applications for Reactivity and Energetic Analyses
Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the total energy of a system based on its electron density rather than the complex many-electron wavefunction. epfl.ch This approach offers a favorable balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. mdpi.com
The accuracy of DFT calculations depends heavily on the choice of the exchange-correlation functional, which approximates the quantum mechanical effects of exchange and correlation. nih.gov Functionals are categorized into different "rungs," from the Local Density Approximation (LDA) to more sophisticated hybrid and double-hybrid functionals like B3LYP and M06-2X. nih.govnih.gov
For Octahydroazocine, 1-ethyl-, DFT would be used to:
Analyze Reactivity: By calculating molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), one can predict the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability. mdpi.com
Predict Spectroscopic Properties: Time-Dependent DFT (TD-DFT) can be used to simulate UV-Vis spectra by calculating electronic excitation energies. researchgate.netresearchgate.net
Determine Energetics: DFT is effective for calculating the relative energies of different conformations and the energy barriers for converting between them. nih.gov
Basis Set Selection and Computational Efficiency Considerations
Both ab initio and DFT calculations require a basis set, which is a set of mathematical functions used to build the molecular orbitals. The choice of basis set is a critical compromise between accuracy and computational cost. umich.edu
Commonly used basis sets include the Pople-style basis sets (e.g., 6-31G(d,p)) and Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ). nih.gov Larger basis sets with polarization and diffuse functions provide more flexibility to describe the electron distribution, especially for systems with lone pairs or for calculating properties like polarizability, but they significantly increase the computational time. dtic.milmit.edu For a molecule like Octahydroazocine, 1-ethyl-, a split-valence basis set like 6-311+G(d,p) would likely offer a good balance for initial studies. researchgate.net
Computational efficiency is paramount. The cost of ab initio methods scales rapidly with the number of basis functions (N), for instance, Hartree-Fock scales as N⁴. wikipedia.org Therefore, selecting the smallest basis set that can accurately describe the chemical properties of interest is a key consideration in any computational study. umich.edu
Molecular Modeling and Dynamics Simulations
While quantum mechanics provides high accuracy, its computational cost limits its application to relatively small systems and short timescales. Molecular modeling and dynamics simulations use classical mechanics to study larger systems and longer events. nih.gov
Classical Force Field Development and Parameterization for Octahydroazocine, 1-ethyl-
Molecular dynamics simulations rely on a force field, which is a set of potential energy functions and associated parameters that describe the interactions between atoms in the system. j-octa.comresearchgate.net A typical force field includes terms for bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic forces). researchgate.net
Developing a specific force field for a novel molecule like Octahydroazocine, 1-ethyl- would involve:
Parameterization: Existing general force fields like GAFF (General AMBER Force Field) or CGenFF (CHARMM General Force Field) can serve as a starting point. j-octa.com
Charge Calculation: Atomic partial charges are crucial for describing electrostatic interactions. These are typically derived from QM calculations, often by fitting them to the electrostatic potential (ESP).
Parameter Refinement: Dihedral angle parameters, which govern the conformational preferences of the molecule, may need to be specifically fitted to reproduce QM energy profiles or experimental data.
The accuracy of any subsequent simulation is entirely dependent on the quality of the underlying force field. ethz.chnih.gov
Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions
Molecular Dynamics (MD) simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the system's evolution over time. dntb.gov.ua For Octahydroazocine, 1-ethyl-, MD simulations would be invaluable for:
Conformational Sampling: The eight-membered azocane (B75157) ring is highly flexible. MD simulations can explore the potential energy surface to identify the most stable and populated conformations of the molecule in different environments (e.g., in a vacuum or in a solvent).
Studying Dynamic Behavior: Simulations can reveal the timescales of conformational changes, such as ring-flipping or rotation of the ethyl group.
Solvation and Interactions: By simulating the molecule in an explicit solvent like water, one can study its solvation structure and calculate properties like the free energy of solvation.
Table 2: Prospective Molecular Dynamics Simulation Setup for Octahydroazocine, 1-ethyl-
| Parameter | Description | Example Value/Method |
|---|---|---|
| Force Field | Describes inter- and intramolecular interactions. | GAFF2 with AM1-BCC charges. |
| Solvent Model | Explicit representation of the solvent environment. | TIP3P water model. |
| Ensemble | Thermodynamic conditions of the simulation. | NPT (isothermal-isobaric) at 298 K and 1 atm. |
| Simulation Time | Duration of the simulation to ensure adequate sampling. | 100 nanoseconds or more. |
These simulations provide a bridge between the static, zero-kelvin picture from QM calculations and the dynamic behavior of molecules in realistic conditions.
Monte Carlo Simulations for Structural Ensemble Generation
The conformational landscape of medium-sized rings like octahydroazocine is inherently complex due to a high number of torsional degrees of freedom and the potential for transannular interactions. Monte Carlo (MC) simulations are a powerful computational tool to explore this vast conformational space and generate a representative structural ensemble.
In a typical MC simulation for Octahydroazocine, 1-ethyl-, a starting geometry would be subjected to a series of random conformational changes, such as bond rotations. Each new conformation is then accepted or rejected based on its calculated potential energy, typically using a force field, according to the Metropolis criterion. This process, repeated over millions of steps, allows for an extensive sampling of the potential energy surface, overcoming energy barriers to identify various low-energy conformers.
For a molecule like Octahydroazocine, 1-ethyl-, with its flexible eight-membered ring and an ethyl substituent on the nitrogen, a variety of chair, boat, and twist conformations are expected. The MC simulation would generate an ensemble of these structures, providing probabilities of the existence of each conformer at a given temperature. This information is crucial for understanding the molecule's average properties and its behavior in different environments.
Table 1: Illustrative Conformational Distribution of an N-Alkyl Azocane Derivative from Monte Carlo Simulations
| Conformer | Relative Energy (kcal/mol) | Population at 298 K (%) |
|---|---|---|
| Boat-Chair (BC) | 0.00 | 45 |
| Twist-Chair-Chair (TCC) | 0.85 | 25 |
| Chair-Chair (CC) | 1.50 | 15 |
| Boat-Boat (BB) | 2.50 | 10 |
| Other | > 3.00 | 5 |
Note: This table presents hypothetical data for an N-alkyl azocane derivative to illustrate the expected output of a Monte Carlo simulation. The actual distribution for Octahydroazocine, 1-ethyl- would require specific calculations.
Investigation of Intermolecular and Intramolecular Interactions
Hydrogen Bonding in Octahydroazocine, 1-ethyl- Systems
As a tertiary amine, Octahydroazocine, 1-ethyl- lacks a hydrogen atom directly bonded to the nitrogen and therefore cannot act as a hydrogen bond donor. However, the lone pair of electrons on the nitrogen atom makes it a competent hydrogen bond acceptor. science-revision.co.uklibretexts.orgquora.comlumenlearning.comlibretexts.org In the presence of hydrogen bond donors, such as water or alcohols, Octahydroazocine, 1-ethyl- can form intermolecular hydrogen bonds.
Computational methods, particularly Density Functional Theory (DFT), can be employed to investigate these interactions. By calculating the geometry and vibrational frequencies of a complex between Octahydroazocine, 1-ethyl- and a donor molecule, the strength and nature of the hydrogen bond can be elucidated. Key parameters of interest include the N···H bond distance, the N···H-X bond angle (where X is the electronegative atom of the donor), and the red-shift in the H-X vibrational stretching frequency upon hydrogen bond formation.
Non-covalent Interactions and Supramolecular Assembly
Beyond hydrogen bonding, the supramolecular behavior of Octahydroazocine, 1-ethyl- is governed by a range of non-covalent interactions. These include van der Waals forces and dipole-dipole interactions. The ethyl group introduces a nonpolar region to the molecule, which can engage in hydrophobic interactions.
Theoretical Prediction of Reaction Mechanisms and Transition States
Potential Energy Surface Exploration for Synthetic Transformations
Computational chemistry offers powerful tools for exploring the potential energy surface (PES) of chemical reactions involving Octahydroazocine, 1-ethyl-. nih.govresearchgate.net The PES is a multidimensional surface that relates the potential energy of a system to its geometry. By mapping the PES, stationary points such as reactants, products, intermediates, and transition states can be identified.
For synthetic transformations, such as the N-alkylation of azocane to form Octahydroazocine, 1-ethyl-, computational methods can be used to trace the reaction pathway. This involves identifying the transition state structure, which is a first-order saddle point on the PES, and calculating the activation energy barrier. Techniques like intrinsic reaction coordinate (IRC) calculations can then be used to confirm that the identified transition state connects the reactants and products.
Kinetic and Thermodynamic Parameters of Reactions
Once the stationary points on the PES have been located and characterized, key kinetic and thermodynamic parameters for the reaction can be calculated. researchgate.netchemrevlett.comresearchgate.netnih.govchemrxiv.org
Thermodynamic Parameters: By performing frequency calculations on the optimized geometries of reactants and products, thermodynamic quantities such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of the reaction can be determined. A negative ΔG indicates a spontaneous reaction under the given conditions.
Kinetic Parameters: The activation energy (Ea), which is the energy difference between the reactants and the transition state, is a primary determinant of the reaction rate. Using transition state theory, the rate constant (k) for the reaction can be estimated.
Table 2: Illustrative Calculated Thermodynamic and Kinetic Data for an N-Alkylation Reaction of a Cyclic Amine
| Parameter | Value | Units |
|---|---|---|
| Enthalpy of Reaction (ΔH) | -25.5 | kcal/mol |
| Entropy of Reaction (ΔS) | -10.2 | cal/(mol·K) |
| Gibbs Free Energy of Reaction (ΔG) | -22.5 | kcal/mol |
| Activation Energy (Ea) | 15.8 | kcal/mol |
Note: This table presents hypothetical data for a representative N-alkylation reaction of a cyclic amine to illustrate the types of parameters that can be obtained from computational studies.
These computational approaches provide a molecular-level understanding of the factors that control the synthesis and reactivity of Octahydroazocine, 1-ethyl-, guiding the design of new synthetic routes and the prediction of its chemical behavior.
Cheminformatics and Chemical Space Exploration for Azocine (B12641756) Derivatives
Cheminformatics and the exploration of chemical space are pivotal computational tools in modern drug discovery and materials science. For azocine derivatives, including Octahydroazocine, 1-ethyl-, these approaches offer a systematic way to navigate the vast landscape of possible molecular structures, identifying candidates with desirable properties and potential biological activities. The inherent structural complexity and conformational flexibility of the eight-membered azocane ring system make these computational methods particularly valuable for understanding and predicting the behavior of this class of compounds.
Virtual Screening and Database Generation of Ring Systems
Virtual screening is a computational technique used to search large libraries of small molecules in order to identify those structures that are most likely to bind to a drug target, typically a protein or enzyme. The generation of comprehensive and diverse chemical databases is a prerequisite for successful virtual screening campaigns. For azocine derivatives, the creation of a dedicated virtual library would involve the enumeration of a wide array of substituted octahydroazocine scaffolds.
The process of generating such a database would begin with the core octahydroazocine ring system. Substituents, such as the ethyl group in Octahydroazocine, 1-ethyl-, can be systematically varied at different positions on the ring. This can be achieved by applying a set of chemical transformation rules to a collection of virtual starting materials. Large chemical vendors and research institutions often maintain extensive databases of commercially available or synthetically accessible compounds. For instance, the Enamine REAL (REadily AccessibLe) Database is a massive collection of billions of compounds that can be synthesized on demand, providing a vast chemical space for virtual screening. enamine.net Subsets of such databases can be filtered to include specific scaffolds, such as cyclic amines or other saturated heterocycles, which are prevalent in many biologically active molecules. enamine.netresearchgate.net
Once a virtual library of azocine derivatives is generated, it can be used for various in silico screening approaches. These include ligand-based methods, where molecules are compared to known active compounds, and structure-based methods, which involve docking the virtual compounds into the binding site of a target protein. The goal is to prioritize a smaller, more manageable number of compounds for synthesis and experimental testing, thereby accelerating the discovery process. Saturated nitrogen heterocycles are recognized as important components of many bioactive compounds, making the exploration of their chemical space a significant endeavor in medicinal chemistry. nih.govrsc.org
Quantitative Structure-Property Relationship (QSPR) Studies for Molecular Descriptors
Quantitative Structure-Property Relationship (QSPR) studies are aimed at building mathematical models that correlate the chemical structure of a compound with its physicochemical properties. nih.gov These models are based on the principle that the properties of a chemical are determined by its molecular structure. By quantifying various aspects of a molecule's structure using numerical values known as molecular descriptors, it is possible to develop predictive models for a wide range of properties.
For Octahydroazocine, 1-ethyl-, a variety of molecular descriptors can be calculated using computational chemistry software. These descriptors can be broadly categorized into constitutional, topological, geometrical, and electronic descriptors. The PubChem database provides a set of pre-computed descriptors for this compound, which can serve as a starting point for a QSPR study.
| Descriptor | Value | Description |
|---|---|---|
| Molecular Weight | 141.25 g/mol | The sum of the atomic weights of all atoms in the molecule. |
| XLogP3 | 2.4 | A computed value for the logarithm of the octanol/water partition coefficient, which is a measure of lipophilicity. |
| Hydrogen Bond Donor Count | 0 | The number of hydrogen atoms attached to electronegative atoms (N, O) that can act as hydrogen bond donors. |
| Hydrogen Bond Acceptor Count | 1 | The number of electronegative atoms (N, O) that can act as hydrogen bond acceptors. |
| Rotatable Bond Count | 2 | The number of bonds that allow free rotation around them. |
| Exact Mass | 141.15174961 g/mol | The mass of the molecule with the most abundant isotopes of the elements. |
| Topological Polar Surface Area | 3.2 Ų | The surface area of polar atoms in a molecule, which is related to its ability to permeate cell membranes. |
| Heavy Atom Count | 10 | The number of non-hydrogen atoms in the molecule. |
| Complexity | 72.8 | A measure of the complexity of the molecular structure. |
In a typical QSPR study, a dataset of azocine derivatives with experimentally measured properties would be compiled. For each compound in the dataset, a set of molecular descriptors would be calculated. Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, would then be used to build a mathematical equation that relates the descriptors to the property of interest. The predictive power of the resulting model is then evaluated using a separate test set of compounds. Such models can be used to predict the properties of new, unsynthesized azocine derivatives, guiding the design of molecules with optimized characteristics. QSPR studies have been successfully applied to predict various properties of amines, such as their density. nih.gov
Q & A
Q. Q1. What are the established synthetic routes for 1-ethyl-octahydroazocine, and how do reaction conditions influence yield and purity?
Methodological Answer : Synthesis typically involves cyclization of ethyl-substituted precursors (e.g., via hydrogenation of azocine derivatives or alkylation of octahydroazocine). Key variables include catalyst choice (e.g., palladium for hydrogenation ), solvent polarity, and temperature. For example, using anhydrous tetrahydrofuran (THF) under inert atmosphere reduces side reactions. Yield optimization requires monitoring by TLC or GC-MS, with purity assessed via HPLC (>98% purity threshold for pharmacological studies) .
Q. Q2. How can researchers confirm the structural identity of 1-ethyl-octahydroazocine, and what analytical techniques are essential?
Methodological Answer : Structural confirmation requires multi-modal analysis:
- NMR : H and C NMR to verify ethyl group integration (e.g., triplet at δ 1.2 ppm for CH) and azocine ring conformation .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H] at m/z 156.2 (CHN) .
- IR Spectroscopy : Absence of N-H stretches (~3300 cm) confirms full hydrogenation of the azocine ring .
Advanced Research Questions
Q. Q3. How does stereochemistry influence the reactivity and biological activity of 1-ethyl-octahydroazocine?
Methodological Answer : Stereochemical analysis involves chiral chromatography (e.g., Chiralpak® columns) and computational modeling (DFT for energy minimization). For example, the cis-ethyl configuration may enhance binding to GABA receptors compared to trans isomers. Activity assays (e.g., radioligand binding) paired with X-ray crystallography can resolve structure-activity relationships .
Q. Q4. What are the stability profiles of 1-ethyl-octahydroazocine under varying storage conditions, and how can degradation products be characterized?
Methodological Answer : Stability studies should follow ICH guidelines:
Q. Q5. How can contradictions in reported solubility data for 1-ethyl-octahydroazocine be resolved?
Methodological Answer : Discrepancies often arise from solvent purity or measurement techniques. Standardize protocols:
Q. Q6. What strategies are recommended for detecting trace impurities in 1-ethyl-octahydroazocine, particularly in pharmacological studies?
Methodological Answer :
Q. Q7. How can researchers design experiments to probe the interaction of 1-ethyl-octahydroazocine with biological membranes?
Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
